![molecular formula C21H19N3O4 B1192111 ABI-231-10bb](/img/no-structure.png)
ABI-231-10bb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABI-231 (GLXC-21333) analogue, disrupting tubulin polymerization, promoting microtubule fragmentation, inhibiting cancer cell migration, overcoming paclitaxel resistance in a taxane-resistant PC-3/TxR model.
Wissenschaftliche Forschungsanwendungen
Tubulin Inhibition and Cancer Research : ABI-231, the precursor of ABI-231-10bb, is identified as a potent, orally bioavailable inhibitor of tubulin, interacting with the colchicine binding site. It is undergoing clinical trials for prostate cancer. The analogs 10ab and 10bb of ABI-231 have shown improved molecular interactions with the colchicine site, confirming their enhanced efficacy. These analogs, including 10bb, have demonstrated the ability to disrupt tubulin polymerization, promote microtubule fragmentation, and inhibit cancer cell migration. Importantly, ABI-231-10bb has shown significant efficacy in inhibiting primary tumor growth and decreasing tumor metastasis in melanoma xenograft models. It also exhibits the ability to overcome paclitaxel resistance in a taxane-resistant prostate cancer model (Wang, Arnst, Wang et al., 2019).
Synthetic Methods and Structure-Activity Relationship (SAR) Studies : Extensive SAR studies have been conducted around the 3-indole moiety of ABI-231, leading to the synthesis of several potent analogs like 10bb. These studies are significant for understanding the molecular underpinnings of ABI-231-10bb's efficacy against cancer cells. The synthesis methods developed for these analogs are critical for further exploration and optimization of tubulin inhibitors (Wang et al., 2019).
Novel Applications in Advanced Melanoma Treatment : ABI-231-10bb, along with other analogs, has been part of a concerted effort to develop new generations of tubulin inhibitors targeting the colchicine binding site for treating advanced melanoma. These inhibitors, including ABI-231-10bb, have shown remarkable antiproliferative activities against melanoma cell lines, offering a new avenue for treating this aggressive form of cancer (Wang, 2017).
Effectiveness in Cervical Cancer Treatment : ABI-231, and by extension its analogs like 10bb, have demonstrated potential as effective agents in cervical cancer treatment. Studies have shown their capability to target HPV E6 and E7 oncoproteins, thereby suppressing tumor growth and metastatic phenotypes in cervical cancer cells (Kashyap, Hafeez, Wang et al., 2018).
Eigenschaften
Produktname |
ABI-231-10bb |
---|---|
Molekularformel |
C21H19N3O4 |
Molekulargewicht |
377.4 |
IUPAC-Name |
(2-(1H-Indol-4-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-9-12(10-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-5-4-6-15-13(14)7-8-22-15/h4-11,22H,1-3H3,(H,23,24) |
InChI-Schlüssel |
WDMPGPZDSGODDF-UHFFFAOYSA-N |
SMILES |
O=C(C1=CNC(C2=CC=CC3=C2C=CN3)=N1)C4=CC(OC)=C(OC)C(OC)=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ABI-231-10bb |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.